molecular formula C9H9F3OS B6329142 4-(Trifluoromethoxy)benzyl methyl sulfide CAS No. 1858257-18-7

4-(Trifluoromethoxy)benzyl methyl sulfide

Cat. No.: B6329142
CAS No.: 1858257-18-7
M. Wt: 222.23 g/mol
InChI Key: KELSCHGYJIWPAG-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzyl methyl sulfide is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzyl methyl sulfide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethoxy)benzyl methyl sulfide typically involves the reaction of 4-(trifluoromethoxy)benzyl bromide with a suitable thiol under basic conditions. One common method involves the use of sodium hydride as a base in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the thiol attacks the benzyl bromide, displacing the bromide ion and forming the desired sulfide product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)benzyl methyl sulfide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Sodium hydride, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Trifluoromethoxy)benzyl methyl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)benzyl methyl sulfide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethoxy group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)benzyl bromide: Shares the trifluoromethoxy group but has a bromide instead of a methyl sulfide.

    4-(Trifluoromethyl)benzyl chloride: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.

    4-(Trifluoromethoxy)benzyl alcohol: Contains a hydroxyl group instead of a methyl sulfide.

Uniqueness

4-(Trifluoromethoxy)benzyl methyl sulfide is unique due to the presence of both the trifluoromethoxy group and the methyl sulfide moiety. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-(methylsulfanylmethyl)-4-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3OS/c1-14-6-7-2-4-8(5-3-7)13-9(10,11)12/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELSCHGYJIWPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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